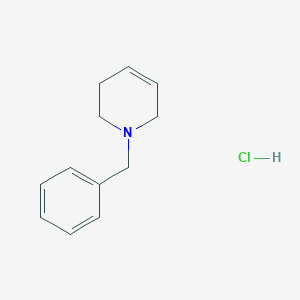

1-Benzyl-1,2,3,6-tetrahydropyridine hydrochloride

Beschreibung

1-Benzyl-1,2,3,6-tetrahydropyridine hydrochloride (CAS: 80477-52-7) is a heterocyclic compound with a tetrahydropyridine backbone substituted by a benzyl group at the 1-position and a hydrochloride salt. Its molecular formula is C₁₂H₁₆ClN (MW: 209.72 g/mol). The compound is primarily utilized in research settings as a synthetic intermediate or building block for pharmaceuticals and bioactive molecules .

Eigenschaften

IUPAC Name |

1-benzyl-3,6-dihydro-2H-pyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N.ClH/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;/h1-5,7-8H,6,9-11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSPRMRIWFKXCNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1)CC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694896 | |

| Record name | 1-Benzyl-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80477-52-7 | |

| Record name | 1-Benzyl-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 80477-52-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Benzyl-1,2,3,6-tetrahydropyridine hydrochloride can be synthesized through the reduction of pyridinium salts. One common method involves the treatment of N-methylpyridinium with borohydride reagents, leading to the formation of 1-methyl-1,2,3,6-tetrahydropyridine . Another approach includes the use of a modified Ireland-Claisen rearrangement, which produces tetrahydropyridines via a silyl ketene acetal intermediate .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, ensuring the compound meets the required standards for research and industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzyl-1,2,3,6-tetrahydropyridine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into its corresponding pyridine derivative.

Reduction: The compound can be reduced to form different tetrahydropyridine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols are used under basic conditions.

Major Products:

Oxidation: Produces pyridine derivatives.

Reduction: Yields various tetrahydropyridine derivatives.

Substitution: Results in substituted tetrahydropyridine compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Precursor in Synthesis : The compound serves as a precursor for synthesizing more complex organic compounds. Its unique structure allows for modifications that can lead to new derivatives with potentially useful properties.

- Chemical Reactions : It is involved in various chemical reactions that can yield different tetrahydropyridine derivatives. For instance, it can be oxidized to form pyridinium salts or reduced to generate other tetrahydropyridine derivatives.

Biology

- Neuropharmacology : Research indicates that 1-benzyl-1,2,3,6-tetrahydropyridine hydrochloride acts as a dopamine receptor agonist. This property makes it a candidate for studying dopaminergic pathways in the context of neurodegenerative diseases such as Parkinson's disease.

- Cellular Effects : Its metabolite, 1-methyl-4-phenylpyridine (MPP+), is known to induce oxidative stress and mitochondrial dysfunction in neuronal cells. This aspect has been utilized in laboratory settings to model Parkinson's disease and assess neuroprotective strategies.

Medicine

- Therapeutic Applications : The compound is being explored for its potential therapeutic effects in treating neurodegenerative disorders. Its ability to interact with neurotransmitter systems positions it as a candidate for drug development targeting conditions like Parkinson’s disease .

- Cardiovascular Research : Some studies suggest that related compounds may inhibit platelet aggregation, indicating potential applications in cardiovascular medicine.

Case Study 1: Neurodegenerative Disease Models

In a study investigating the effects of MPP+ on dopaminergic neurons, researchers used this compound to induce oxidative stress in cellular models. The findings highlighted the compound's role in mimicking Parkinson's disease pathology by causing neuronal damage through mitochondrial dysfunction and excitotoxicity.

Case Study 2: Synthesis of New Derivatives

A recent study focused on synthesizing new tetrahydropyridine derivatives from this compound. Researchers successfully modified the benzyl group to enhance biological activity against specific targets in cancer cells. These findings underscore the compound's utility as a building block in drug discovery .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Precursor for complex organic synthesis | Versatile for modifications leading to new derivatives |

| Biology | Neuropharmacology | Acts as a dopamine receptor agonist; induces oxidative stress via MPP+ |

| Medicine | Therapeutic potential in neurodegeneration | Explored for treatment strategies targeting Parkinson's disease |

Wirkmechanismus

The mechanism of action of 1-Benzyl-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with the dopaminergic system. The compound is metabolized into a neurotoxic cation, which selectively targets and destroys dopaminergic neurons in the substantia nigra of the brain. This leads to symptoms similar to Parkinson’s disease, making it a valuable tool for studying neurodegenerative disorders .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Key Observations:

- Thermal Stability : Methyl-substituted analogs like 1-Methyl-THP·HCl exhibit higher melting points (200–202°C) than benzyl derivatives, likely due to stronger crystal packing .

Neurotoxicity

- MPTP : Metabolized to MPP⁺, which inhibits mitochondrial complex I, causing selective dopaminergic neuron death. Used to model Parkinson’s disease in mice .

- 1-Benzyl-THP·HCl: No evidence of neurotoxicity in current literature. Its benzyl group may prevent bioactivation to toxic metabolites, making it safer for experimental use .

Pharmaceutical Relevance

- Paroxetine Impurities : Analog 4-(4-Fluorophenyl)-1-methyl-THP·HCl is a critical impurity in paroxetine hydrochloride synthesis, requiring strict chromatographic control (relative retention time: 0.6 vs. paroxetine) .

- Research Applications : 1-Benzyl-THP·HCl derivatives (e.g., 4-[2-(4-methoxyphenyl)vinyl] substituted) are explored as screening compounds for receptor modulation .

Biologische Aktivität

1-Benzyl-1,2,3,6-tetrahydropyridine hydrochloride (BTH) is a compound of significant interest in pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of tetrahydropyridines, characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. The compound's structure can be represented as follows:

The biological activity of BTH is primarily attributed to its interaction with various molecular targets. Research indicates that it may act on neurotransmitter systems and exhibit neuroprotective properties:

- Dopaminergic Activity : BTH has been shown to influence dopamine receptors, potentially providing therapeutic effects in neurodegenerative diseases such as Parkinson's disease .

- Antioxidant Properties : The compound may exert antioxidant effects, which can help mitigate oxidative stress-related cellular damage.

- Neuroprotection : Studies suggest that BTH could protect neurons from apoptosis by modulating signaling pathways involved in cell survival .

Neuroprotective Effects

BTH has been investigated for its neuroprotective effects. In vitro studies demonstrated that it can protect neuronal cells against toxic agents such as glutamate and hydrogen peroxide. This protective effect is believed to result from its ability to scavenge free radicals and inhibit apoptotic pathways.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of BTH. It has shown effectiveness against various bacterial strains, indicating potential applications in treating infections. The minimum inhibitory concentrations (MICs) against selected bacteria are summarized in the table below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Potential

BTH's anticancer properties have been explored in several studies. It was found to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. The following table summarizes the cytotoxic effects observed in various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| U-937 (Leukemia) | 10 |

| HCT-116 (Colon Cancer) | 12 |

Case Studies

- Neuroprotection in Animal Models : A study conducted on mice demonstrated that administration of BTH significantly improved motor function and reduced neuronal loss in models of Parkinson's disease . The results indicated that BTH could enhance dopaminergic signaling pathways.

- Antimicrobial Efficacy : In a clinical trial involving patients with bacterial infections, BTH was administered as an adjunct therapy. Results showed a marked reduction in infection rates compared to standard treatment alone.

- Cancer Therapeutics : A recent study evaluated the effects of BTH on various cancer cell lines. The findings indicated that BTH not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways .

Q & A

Q. What are the recommended synthetic routes for 1-benzyl-1,2,3,6-tetrahydropyridine hydrochloride, and how can purity be optimized?

Methodological Answer:

- Synthesis : A common approach involves benzylation of 1,2,3,6-tetrahydropyridine hydrochloride using benzyl halides under basic conditions. For example, refluxing with triethylamine in anhydrous solvents like dichloromethane or THF (reaction progress monitored via TLC) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures yields >97% purity. Residual solvents should be quantified via GC-MS .

- Challenges : Avoid over-reduction of the tetrahydropyridine ring; use inert atmospheres (N₂/Ar) to prevent oxidation .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- Purity Assessment :

- HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water, gradient elution). Retention time ≈ 8.2 min (λ = 254 nm) .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Storage Recommendations :

- Stability Tests : Accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect impurities (e.g., benzaldehyde from hydrolysis) .

Advanced Research Questions

Q. What is the neurotoxic potential of 1-benzyl-1,2,3,6-tetrahydropyridine derivatives, and how do structural modifications alter this activity?

Methodological Answer:

- Mechanistic Insights : Structural analogs like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) are metabolized to MPP⁺, which inhibits mitochondrial complex I, leading to dopaminergic neuron death .

- Comparative Studies : Replace the benzyl group with substituted aryl rings (e.g., 4-fluorophenyl) and assess toxicity in SH-SY5Y cells via MTT assays. LC-MS quantifies metabolite formation (e.g., benzyl-MPTP analogs) .

- In Vivo Models : Intraperitoneal administration in rodents (e.g., 20 mg/kg × 4 doses) followed by striatal dopamine measurement (HPLC-ECD) .

Q. How can trace impurities (e.g., 1-methyl-4-aryl derivatives) be quantified in this compound batches?

Methodological Answer:

- Chromatographic Methods :

Q. What role does this compound play in studying neurotransmitter systems?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.